molecular formula C17H14N4O B2388758 N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide CAS No. 2097929-14-9

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide

Cat. No.: B2388758
CAS No.: 2097929-14-9
M. Wt: 290.326
InChI Key: CVVTZEDHUGCKGA-UHFFFAOYSA-N
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Description

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide is a chemical compound that has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of anti-tubercular agents. This compound features a benzamide moiety linked to a pyrazine ring, which is further connected to a pyridine ring. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting that this compound may also target the same organism.

Mode of Action

It’s known that similar compounds inhibit the growth of mycobacterium tuberculosis h37ra . This suggests that N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide might interact with its targets in a way that inhibits their function, leading to the suppression of the organism’s growth.

Biochemical Pathways

Given its potential anti-tubercular activity , it may affect the pathways involved in the survival and proliferation of Mycobacterium tuberculosis.

Pharmacokinetics

Similar compounds have been found to exhibit significant anti-tubercular activity with 50% inhibitory concentrations (ic50) ranging from 135 to 218 μM . This suggests that these compounds may have good bioavailability.

Result of Action

Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis h37ra , suggesting that this compound may have a similar effect.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anti-tubercular agent due to its activity against Mycobacterium tuberculosis.

    Medicine: Explored for its potential therapeutic effects in treating tuberculosis and other bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide is unique due to its specific combination of the benzamide, pyrazine, and pyridine moieties, which confer distinct biological activity and potential therapeutic applications .

Properties

IUPAC Name

N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c22-17(14-4-2-1-3-5-14)21-12-15-16(20-11-10-19-15)13-6-8-18-9-7-13/h1-11H,12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVTZEDHUGCKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC2=NC=CN=C2C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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